Ethyl 2-(azetidin-3-yloxy)benzoate
Description
Ethyl 2-(azetidin-3-yloxy)benzoate is an ester derivative of benzoic acid featuring an azetidine (a four-membered nitrogen-containing heterocycle) linked via an ether bond to the aromatic ring.
Properties
IUPAC Name |
ethyl 2-(azetidin-3-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)10-5-3-4-6-11(10)16-9-7-13-8-9/h3-6,9,13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZDHQROOJYGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696425 | |
| Record name | Ethyl 2-[(azetidin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-00-1 | |
| Record name | Ethyl 2-(3-azetidinyloxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(azetidin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-(azetidin-3-yloxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Steps: The final product, this compound, is obtained through further chemical transformations and purification steps.
Chemical Reactions Analysis
Ethyl 2-(azetidin-3-yloxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or other functional groups.
Substitution: The benzoate ester and azetidine ring can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(azetidin-3-yloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological activities and interactions with biomolecules.
Industry: It can be used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(azetidin-3-yloxy)benzoate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Ethyl Benzoate Derivatives
Key Observations :
- Azetidine vs. Methoxy/Amino Groups: The azetidine group in this compound introduces steric constraints and basicity absent in simpler analogs like Ethyl 2-methoxybenzoate. This may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-nitrogenated substituents .
- Positional Effects: Substitution at the 2-position (as in the target compound) versus the 4-position (e.g., Ethyl 4-(dimethylamino)benzoate) alters electronic distribution on the aromatic ring, impacting solubility and reactivity. For example, 4-substituted derivatives often exhibit higher polarity due to para-directing effects .
Key Observations :
- Ether Bond Formation: The azetidin-3-yloxy group likely requires nucleophilic substitution (e.g., Mitsunobu reaction or SN2) under basic conditions, similar to the synthesis of Ethyl 4-((3-azabicyclo[...])oxy)benzoate .
- Yield Challenges : Nitrogen-containing heterocycles (e.g., azetidine, azabicyclo) often result in lower yields due to steric hindrance or side reactions compared to simpler substituents like methoxy .
Table 3: Comparative Physicochemical Data
Key Observations :
- Solubility and LogP: The azetidine group likely increases water solubility compared to purely hydrophobic substituents (e.g., methyl or alkyl chains) but reduces it relative to methoxy or amino groups due to partial ionization .
- Bioactivity: Azetidine-containing compounds are explored for neuroactive or antiviral properties, whereas dimethylamino-substituted benzoates (e.g., Ethyl 4-(dimethylamino)benzoate) are used as co-initiators in polymer chemistry .
Biological Activity
Ethyl 2-(azetidin-3-yloxy)benzoate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- Structural Features : The compound contains an azetidine ring, which is a nitrogen-containing heterocycle, linked to a benzoate ester. This structure is believed to contribute to its biological activity by enabling interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring's strain-driven reactivity allows it to engage with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can lead to various pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may show antimicrobial effects against various pathogens.
- Anticancer Potential : There is ongoing research into its potential as an anticancer agent, with studies exploring its effects on cell proliferation and apoptosis in cancer cell lines.
- Osteogenic Activity : Some studies have indicated that compounds similar to this compound promote osteoblast differentiation, suggesting potential applications in treating osteoporosis .
Case Studies and Experimental Data
A selection of studies highlights the biological activities of this compound:
Applications in Medicine and Industry
This compound has potential applications across various fields:
- Pharmaceutical Development : The compound is being studied as a lead candidate for drug development due to its promising biological activities.
- Material Science : Its unique structural properties make it a candidate for developing new materials with specific functionalities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
